molecular formula C14H21N3O2 B6982637 N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide

N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide

Cat. No.: B6982637
M. Wt: 263.34 g/mol
InChI Key: TYCAGHGBRGOQFI-UHFFFAOYSA-N
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Description

N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a cyclopropylamino group and a methoxy-methylbutanamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,19-3)8-13(18)17-12-9-15-7-6-11(12)16-10-4-5-10/h6-7,9-10H,4-5,8H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCAGHGBRGOQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1=C(C=CN=C1)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyridine derivative, followed by the introduction of the cyclopropylamino group through nucleophilic substitution reactions. The final step often involves the formation of the methoxy-methylbutanamide moiety via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled temperatures and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(cyclopropylamino)pyridin-3-yl]-3-methoxy-3-methylbutanamide: shares structural similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopropylamino group, in particular, contributes to its stability and reactivity, making it a valuable compound for various research and industrial applications.

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